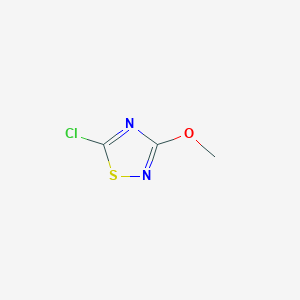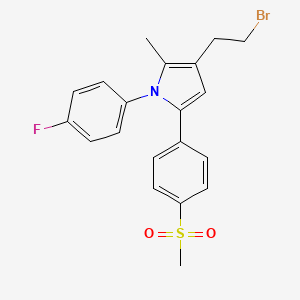
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Méthodes De Préparation
The synthesis of 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the bromoethyl, fluorophenyl, methyl, and methylsulphonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The double bonds in the pyrrole ring can participate in addition reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways involved depend on the context of its use. For example, in a biological setting, it may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole include:
2-Bromo-5-(trifluoromethyl)phenylboronic acid: This compound has a similar bromo and phenyl structure but differs in the presence of a boronic acid group.
4-(3-Fluorophenylcarbamoyl)phenylboronic acid: This compound also contains a fluorophenyl group but has a carbamoyl and boronic acid group instead of the pyrrole ring.
Propriétés
Formule moléculaire |
C20H19BrFNO2S |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C20H19BrFNO2S/c1-14-16(11-12-21)13-20(23(14)18-7-5-17(22)6-8-18)15-3-9-19(10-4-15)26(2,24)25/h3-10,13H,11-12H2,1-2H3 |
Clé InChI |
YANYXOWXOHJDOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)CCBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
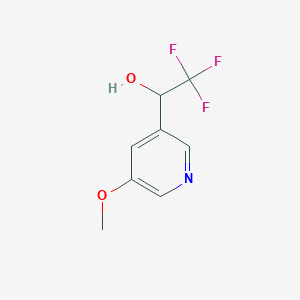

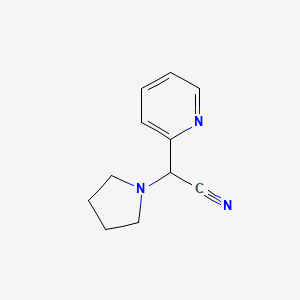
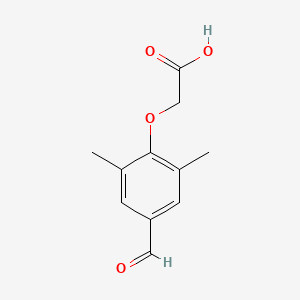
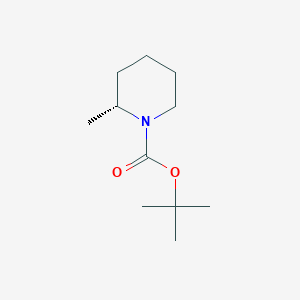
![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)
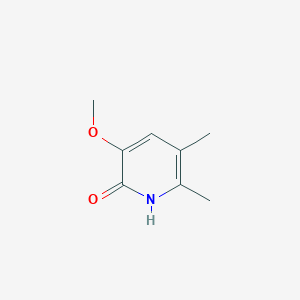
![2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)

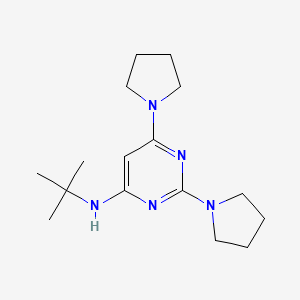

![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
![Pyridine,3-ethynyl-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-(9ci)](/img/structure/B8665707.png)
